

An In-depth Technical Guide to Ethametsulfuron-methyl: A Sulfonylurea Herbicide

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Compound of Interest

Compound Name: *Ethametsulfuron-methyl*

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Abstract

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide spectrum of broadleaf weeds, particularly in oilseed rape (canola) crops.^{[1][2]} Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.^{[1][2]} This guide provides a comprehensive technical overview of **ethametsulfuron-methyl**, including its physicochemical properties, mechanism of action, herbicidal efficacy, and environmental fate. Detailed experimental protocols for key assays and analyses are provided, along with visual representations of its biochemical pathway and experimental workflows to support researchers and professionals in the field.

Physicochemical Properties

Ethametsulfuron-methyl is a white crystalline solid with the chemical formula $C_{15}H_{18}N_6O_6S$.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate	[1]
CAS Number	97780-06-8	[1]
Molecular Weight	410.4 g/mol	[1]
Melting Point	194 °C	[3]
Water Solubility	Moderately soluble	[4]
Vapor Pressure	5.8×10^{-15} mm Hg	[3]
Log Kow (Octanol-Water Partition Coefficient)	0.89 at pH 7	[3]

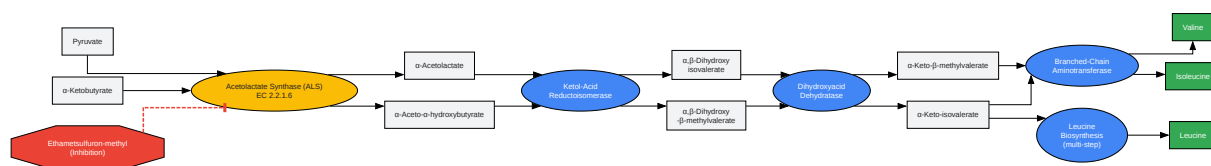
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Ethametsulfuron-methyl belongs to the sulfonyleurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [5][6] ALS (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. [5][6][7][8] This enzyme is found in plants and microorganisms but not in animals, which makes it an effective and selective target for herbicides. [4]

The inhibition of ALS by **ethametsulfuron-methyl** leads to a deficiency in these crucial amino acids, which are necessary for protein synthesis and cell growth. [2] Consequently, weed growth is stunted, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the susceptible plant. [2]

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by **ethametsulfuron-methyl**.



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Caption: Branched-chain amino acid biosynthesis pathway and inhibition by **ethametsulfuron-methyl**.

Herbicidal Efficacy

Ethametsulfuron-methyl is particularly effective for the post-emergence control of broadleaf weeds in oilseed rape.[3] Its efficacy is influenced by the weed species, their growth stage, and environmental conditions.[2]

Weed Species	Common Name	Efficacy Data	Reference
Sinapis arvensis	Wild Mustard	ED ₅₀ < 1 g a.i. ha ⁻¹ (susceptible)	[9]
ED ₅₀ > 100 g a.i. ha ⁻¹ (resistant)	[9]		
Thlaspi arvense	Field Pennycress	Controlled by ethametsulfuron- methyl	[10]
Chenopodium album	Lamb's Quarters	Controlled at rates of 16 g a.i./ha or lower	[3]
Amaranthus retroflexus	Redroot Pigweed	Controlled at rates of 16 g a.i./ha or lower	[3]
Capsella bursa- pastoris	Shepherd's Purse	Controlled by Ethametsulfuron- Methyl 75% WDG	[2]

Experimental Protocols

Determination of Herbicidal Activity (IC₅₀/GR₅₀)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) or the dose required for 50% growth reduction (GR₅₀) of **ethametsulfuron-methyl** on a target weed species. This method is adapted from standard herbicide bioassay procedures.

Objective: To quantify the herbicidal potency of **ethametsulfuron-methyl** against a specific weed species.

Materials:

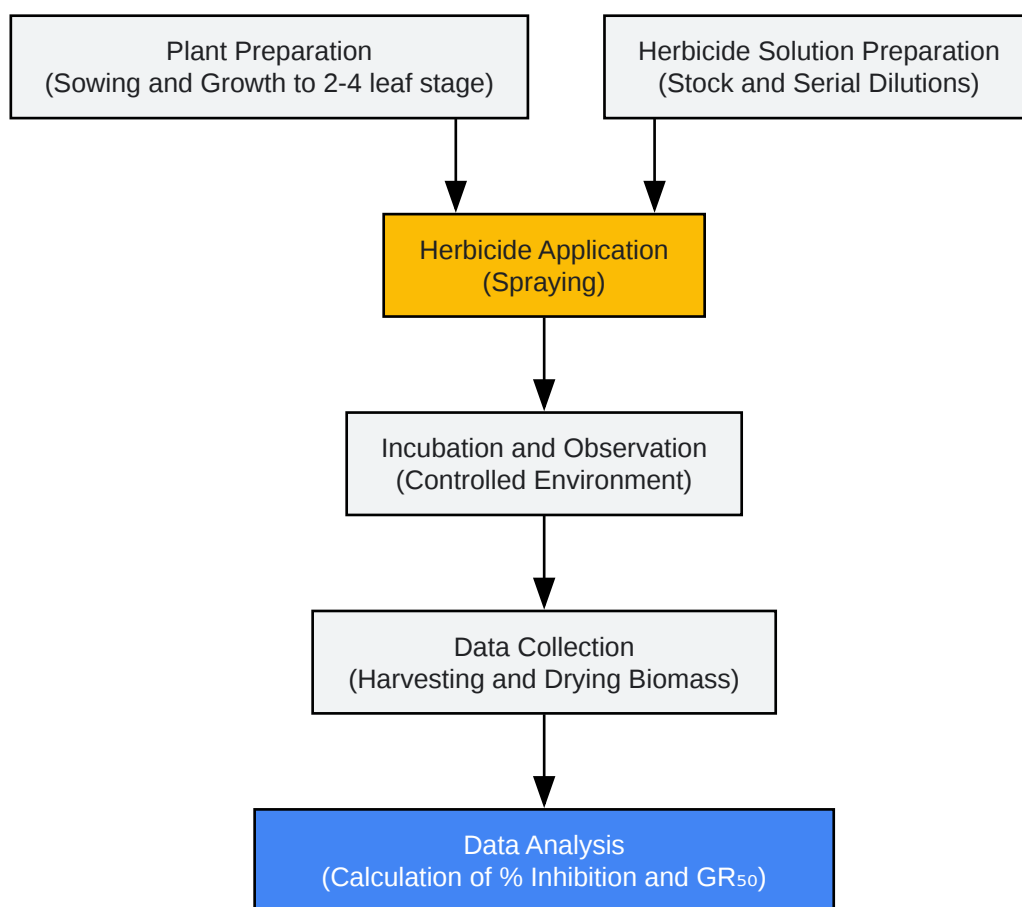
- **Ethametsulfuron-methyl** analytical standard
- Seeds of the target weed species (e.g., *Sinapis arvensis*)

- Potting medium (soil, sand, and peat mixture)
- Pots or trays for plant growth
- Controlled environment growth chamber or greenhouse
- Analytical balance
- Volumetric flasks and pipettes
- Solvent for stock solution (e.g., acetone with a surfactant)
- Spray chamber or hand sprayer for herbicide application
- Deionized water

Procedure:

- Plant Preparation:
 - Sow seeds of the target weed species in pots filled with the potting medium.
 - Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
 - Water the plants as needed to maintain optimal growth.
- Herbicide Solution Preparation:
 - Prepare a stock solution of **ethametsulfuron-methyl** in a suitable solvent.
 - Perform serial dilutions of the stock solution to create a range of treatment concentrations. A typical range might span several orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 g a.i./ha).
 - Include a control group that is treated with the solvent and surfactant only.
- Herbicide Application:

- Randomly assign plants to different treatment groups, including the control.
- Apply the herbicide solutions to the plants using a calibrated spray chamber or hand sprayer to ensure uniform coverage.
- Incubation and Observation:
 - Return the treated plants to the controlled environment.
 - Observe the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
- Data Collection and Analysis:
 - At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.
 - Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
 - Record the dry weight for each plant.
 - Calculate the percent growth inhibition for each treatment concentration relative to the control.
 - Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.



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Caption: Workflow for determining the herbicidal activity (GR₅₀) of **ethametsulfuron-methyl**.

Soil Degradation Study

This protocol describes a laboratory-based study to determine the degradation kinetics and half-life (DT₅₀) of **ethametsulfuron-methyl** in soil, following principles outlined in OECD Guideline 307.

Objective: To evaluate the rate of degradation of **ethametsulfuron-methyl** in soil under controlled laboratory conditions.

Materials:

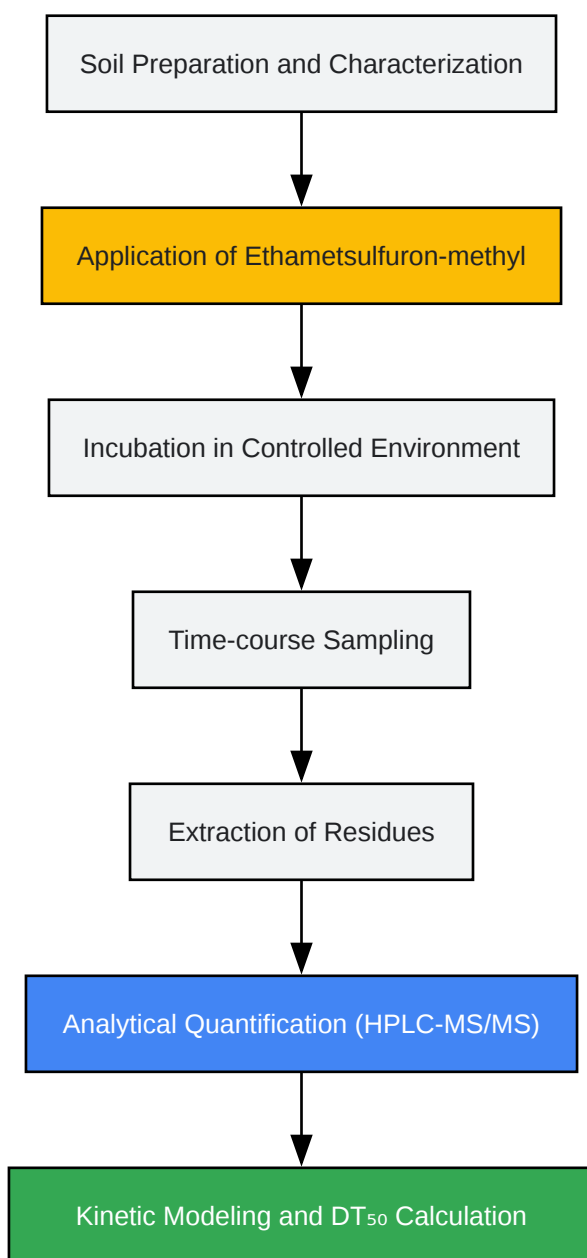
- Radiolabeled ([¹⁴C]) or analytical grade **ethametsulfuron-methyl**
- Fresh soil samples from a relevant agricultural region

- Incubation vessels (e.g., glass flasks with gas-tight seals)
- Controlled environment incubator
- Apparatus for trapping volatile degradation products (e.g., CO₂ traps)
- Analytical instrumentation for quantification (e.g., HPLC-MS/MS or Liquid Scintillation Counter for radiolabeled studies)
- Standard laboratory glassware and equipment

Procedure:

- Soil Preparation and Characterization:
 - Collect soil from the field, remove large debris, and sieve (e.g., through a 2 mm sieve).
 - Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
 - Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
- Experimental Setup:
 - Weigh a known amount of the prepared soil into each incubation vessel.
 - Apply a known concentration of **ethametsulfuron-methyl** to the soil surface.
 - If using radiolabeled compound, ensure uniform distribution.
 - Seal the vessels and place them in a dark, temperature-controlled incubator (e.g., 20-25°C).
 - Include control samples (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.
- Sampling:

- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate vessels.
- At each sampling point, also collect any trapped volatile products.
- Extraction and Analysis:
 - Extract **ethametsulfuron-methyl** and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
 - Analyze the extracts using HPLC-MS/MS to quantify the concentration of the parent compound and identify major metabolites.
 - If using a radiolabeled compound, quantify the radioactivity in the soil extracts, soil-bound residues, and volatile traps using a Liquid Scintillation Counter.
- Data Analysis:
 - Plot the concentration of **ethametsulfuron-methyl** remaining in the soil over time.
 - Use appropriate kinetic models (e.g., single first-order, first-order multi-compartment) to fit the degradation data and calculate the degradation rate constant (k) and the half-life (DT_{50}).[\[11\]](#)



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Caption: Workflow for a laboratory soil degradation study of **ethametsulfuron-methyl**.

Environmental Fate and Behavior

Soil Degradation

The degradation of **ethametsulfuron-methyl** in soil is influenced by soil pH, temperature, and microbial activity.[12] In a laboratory study, the half-life of **ethametsulfuron-methyl** in paddy soil varied significantly with temperature, being over 100 days at 6°C, 16.35 days at 25°C, and

10.35 days at 35°C.[12] A field trial showed a half-life of 34.66 days at a recommended application rate.[12]

Metabolism in Plants

Tolerant plants, such as oilseed rape, rapidly metabolize **ethametsulfuron-methyl** into herbicidally inactive compounds.[3] The half-life in tolerant oilseed rape is between 1.2 to 2.5 hours, whereas in sensitive weed species, it ranges from 5 to 14 hours.[3] The primary metabolic pathways are O-desethylation and N-desmethylation.[3]

Toxicological Profile

Ethametsulfuron-methyl exhibits low acute toxicity to mammals.[13] The acute oral LD₅₀ in rats is >5000 mg/kg, and the dermal LD₅₀ is >2000 mg/kg.[13] It is not considered to be carcinogenic or mutagenic.[13]

Conclusion

Ethametsulfuron-methyl is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action. Its efficacy against key broadleaf weeds in oilseed rape is attributed to the inhibition of acetolactate synthase. The selectivity of **ethametsulfuron-methyl** is primarily due to the rapid metabolic detoxification in tolerant crop species. Understanding its herbicidal properties, environmental fate, and the detailed protocols for its evaluation is crucial for its effective and safe use in agriculture and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working with this important herbicide.

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